Bis(pyridine)iodonium(I) tetrafluoroborate, also known as Barluenga's reagent, is a valuable tool in scientific research due to its properties as a mild iodinating agent. It allows for the selective introduction of an iodine atom into various organic molecules, particularly those with unsaturated functionalities like alkenes, alkynes, and allenes. This characteristic makes it advantageous compared to traditional, often harsh, iodinating reagents, which can lead to undesired side reactions.
Studies have demonstrated Barluenga's reagent's effectiveness in iodinating a wide range of substrates, including:
Beyond its iodinating abilities, Barluenga's reagent also exhibits mild oxidizing properties. This characteristic allows it to participate in various organic transformations, including:
The mild oxidizing nature of Barluenga's reagent makes it particularly useful in reactions where stronger oxidants might lead to unwanted degradation or overoxidation of the target molecule.
Several key advantages contribute to the popularity of Barluenga's reagent in scientific research:
Due to these advantages, Barluenga's reagent finds applications in various research areas, including:
Bis(pyridine)iodonium tetrafluoroborate, also known as Barluenga's reagent, is a chemical compound characterized by the formula . It consists of two pyridine molecules bonded to an iodine atom, with a tetrafluoroborate anion. This compound is recognized for its utility as a mild iodinating and oxidizing agent in organic synthesis, allowing for selective transformations of various substrates, particularly alcohols and aromatic compounds .
The mechanism of action for Barluenga's reagent in iodination reactions involves the electrophilic attack of the positively charged iodine atom on the electron-rich double bond of the unsaturated substrate. This leads to the formation of a new carbon-iodine bond and the regeneration of a pyridinium cation with a hydrogen atom [].
Research indicates that bis(pyridine)iodonium tetrafluoroborate exhibits biological activity, particularly in protein chemistry. It has been utilized for the iodination of proteins, which can aid in studying protein interactions and functions . Additionally, its mild oxidative properties make it a potential candidate for applications in medicinal chemistry.
The synthesis of bis(pyridine)iodonium tetrafluoroborate can be accomplished through several methods:
Bis(pyridine)iodonium tetrafluoroborate finds applications in various fields:
Interaction studies involving bis(pyridine)iodonium tetrafluoroborate have demonstrated its capacity to engage with various nucleophiles and electrophiles. These interactions are critical in understanding its reactivity patterns and optimizing its use in synthetic methodologies. Studies have shown that the compound can selectively react with different functional groups, leading to diverse product formations depending on the reaction conditions employed .
Several compounds share similarities with bis(pyridine)iodonium tetrafluoroborate, particularly regarding their iodinating and oxidizing capabilities. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Iodine | Simple diatomic molecule | Strong oxidizer but less selective than bis(pyridine)iodonium tetrafluoroborate. |
Iodine(III) chloride | Iodine bonded to chlorine | More reactive but less stable than bis(pyridine)iodonium tetrafluoroborate. |
Phenyliodonium salts | Iodonium salts with phenyl groups | Generally more reactive but can lead to side reactions. |
Hypervalent iodine reagents | Various iodine-containing reagents | Broader range of oxidation states compared to bis(pyridine)iodonium tetrafluoroborate. |
Bis(pyridine)iodonium tetrafluoroborate stands out due to its mild reactivity profile, selectivity in reactions, and ease of handling compared to other similar compounds. Its unique structure allows for versatile applications in both organic synthesis and biological studies .
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), commonly termed Barluenga's reagent, emerged as a pivotal iodinating agent in the late 20th century. First reported by José Barluenga and colleagues in the 1990s, this reagent was designed to address the limitations of traditional halogenation methods, which often required harsh conditions or toxic heavy metals. The compound's synthesis involves reacting iodine with pyridine in the presence of silver tetrafluoroborate (AgBF₄) supported on silica gel, a safer alternative to earlier mercury-based protocols. Its commercial availability since the early 2000s has cemented its role in modern organic synthesis.
IPy₂BF₄ revolutionized halogenation by enabling mild, selective iodination of diverse substrates, including alkenes, alkynes, and aromatic compounds. Unlike classical reagents like N-iodosuccinimide (NIS), Barluenga's reagent operates at room temperature and tolerates sensitive functional groups, making it indispensable for synthesizing bioactive molecules and iodinated building blocks. Its applications expanded beyond iodination to include oxidations, C–H functionalization, and heterocycle synthesis, as demonstrated in seminal studies from 2003–2004.
Iodonium ion chemistry represents a fundamental class of hypervalent iodine compounds characterized by the formal oxidation state of iodine(I) in bis(pyridine)iodonium tetrafluoroborate [1]. The central iodine atom in this compound adopts a linear coordination geometry with two pyridine ligands arranged in a trans configuration, forming the characteristic N-I-N structural motif [17] [32]. This linear triatomic arrangement is stabilized through three-center, four-electron bonding interactions that fundamentally govern the reactivity profile of the compound [8].
The electronic structure of bis(pyridine)iodonium tetrafluoroborate involves the iodine center acting as a soft electron acceptor, with the pyridine ligands capable of rapid exchange in solution [6]. Recent computational studies have revealed that the iodine valence state varies from a normal octet state to hypovalent depending on the ligands, but irrespective of the coordination number [19] [22]. This electronic configuration creates a highly electron-deficient iodine center while maintaining electron richness in the overall molecule, which accounts for the unique reactivity patterns observed in iodonium chemistry [6].
The fundamental reactivity of iodonium ions is characterized by their ability to undergo nucleophilic attack at the iodine center with concomitant loss of a ligand, followed by reductive elimination to furnish oxidized products and iodine(I) species [6]. The tetrafluoroborate counterion plays a crucial role in stabilizing the cationic iodonium center while remaining relatively non-coordinating, allowing for selective reactivity at the iodine-pyridine coordination sphere [1].
Table 1. Physical and Chemical Properties of Bis(pyridine)iodonium Tetrafluoroborate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀BF₄IN₂ | [1] [40] |
Molecular Weight | 371.91 g/mol | [1] [40] |
CAS Registry Number | 15656-28-7 | [1] [40] |
Melting Point (°C) | 137-141 | [1] [38] |
Coordination Geometry | Linear triatomic N-I-N | [17] [32] |
Iodine Oxidation State | +1 (I(I)) | [17] [32] |
Solubility - Soluble in | CH₂Cl₂, DMSO, MeCN, pyridine, DMF | [1] |
Water Solubility | Hydrolyzes in water | [1] |
Sensitivity | Moisture & Light Sensitive | [1] |
The mechanistic pathways of bis(pyridine)iodonium tetrafluoroborate-mediated transformations encompass several distinct reaction modes that depend on substrate structure and reaction conditions [12] [13]. The primary mechanistic pathway involves initial ligand exchange at the iodine center, followed by reductive elimination processes that constitute the fundamental reactivity behavior of hypervalent iodine compounds [24] [29].
Electrophilic addition reactions represent a major mechanistic pathway, where bis(pyridine)iodonium tetrafluoroborate adds to alkenes and alkynes with excellent regioselectivity [12]. The regiochemistry of these processes follows polar effects of the triple bond substituents, with terminal alkynes yielding anti addition products while internal alkynes produce varying stereochemical outcomes depending on nucleophile strength [12]. Weaker nucleophiles such as acetic acid, formic acid, chloride, and pyridine produce anti addition products, while stronger nucleophiles like iodide give syn addition, and borderline nucleophiles yield mixtures of both stereoisomers [12].
The oxidation pathway represents another fundamental mechanism where bis(pyridine)iodonium tetrafluoroborate functions as a mild oxidizing agent [16]. This reactivity involves different reaction pathways depending on substrate structure and experimental conditions [16]. The compound demonstrates tuneable reactivity with cycloalkanols, providing selective access to either ω-iodocarbonyl compounds or ketones through chemoselective oxidation processes [16].
Acid-mediated transformations constitute a particularly significant mechanistic pathway where the combination of bis(pyridine)iodonium tetrafluoroborate with protic acids generates highly electrophilic iodinating species [45]. The effectiveness of different acids varies with substrate reactivity, where tetrafluoroboric acid and triflic acid show comparable results with activated aromatics, but triflic acid proves more effective for deactivated aromatic substrates [45].
Table 2. Mechanistic Pathways and Kinetic Parameters
Mechanism Type | Rate Constants/Energy | Stereochemistry | Reference |
---|---|---|---|
Ligand Exchange | Rapid at room temperature | N/A | [24] [29] |
Electrophilic Addition | Regioselective control | Anti/syn depending on nucleophile | [12] [13] |
Oxidation Pathways | Chemoselective | Substrate-dependent | [16] |
Acid-Mediated Iodination | Enhanced with CF₃SO₃H | Regioselective | [45] |
The reaction intermediates in bis(pyridine)iodonium tetrafluoroborate transformations have been extensively characterized through kinetic measurements, spectroscopic analysis, and computational studies [18] [36]. The formation of iodonium-nucleophile adducts represents a key intermediate class, where pre-equilibrium formation occurs with characteristic curved dependence of observed rate constants on nucleophile concentration [18].
Lambda three-bromoiodane intermediates have been confirmed through ultraviolet spectral changes during reactions with bromide ions [18]. These hypervalent intermediates demonstrate significantly reduced reactivity compared to free iodonium ions, with relative reactivity ratios on the order of 10² between iodonium ions and lambda three-bromoiodane species [18]. The formation of these adducts leads to strong retardation of overall reaction rates due to the decreased electrophilicity of the complexed iodine center [18].
Iodonium ylide intermediates represent another crucial class of reactive species formed during bis(pyridine)iodonium tetrafluoroborate reactions [2] [36]. These intermediates arise from rate-determining attack of electrophiles at nucleophilic carbon centers, generating iodonium ions that rapidly expel iodobenzene and undergo subsequent transformations [2] [36]. The nucleophilicity parameters of these ylide intermediates fall within the range of 4 < N < 8, placing them in the same reactivity category as pyrroles, indoles, and silylated enol ethers [36].
Electrochemically generated hypervalent iodine intermediates have been identified as transient iodine(II) species that require stabilization by acetate ions [7] [10]. These intermediates effectively couple interfacial electron transfer with oxidative carbon-hydrogen and nitrogen-hydrogen coupling chemistry [7]. The stabilization mechanism involves acetate coordination that prevents decomposition of the initially formed iodanyl radical species [7].
Vinyl iodonium intermediates form during alkyne functionalization reactions and serve as key electrophilic species for subsequent nucleophilic substitution [12]. These intermediates maintain the hypervalent iodine center while incorporating the alkyne substrate as a carbon ligand, facilitating regioselective addition of external nucleophiles [12].
Table 3. Reaction Intermediates and Their Properties
Intermediate Type | Stability | Characterization Method | Reactivity | Reference |
---|---|---|---|---|
Lambda³-bromoiodane | Stable adduct | UV spectroscopy | 10² times less reactive | [18] |
Iodonium ylides | Moderately stable | NMR, kinetic analysis | N = 4-8 nucleophilicity | [36] |
Iodine(II) radicals | Transient | Electrochemical | Acetate-stabilized | [7] [10] |
Vinyl iodonium | Reactive | NMR characterization | Electrophilic center | [12] |
The three-center, four-electron bonding model provides the theoretical foundation for understanding the coordination chemistry of bis(pyridine)iodonium tetrafluoroborate [8] [28]. This bonding model, originally developed by Pimentel and Rundle, describes the hypervalent bonding situation where four electrons occupy three molecular orbitals: a bonding orbital, a non-bonding orbital, and an unoccupied anti-bonding orbital [8].
Domain Averaged Fermi Holes analysis has revealed critical insights into the nature of three-center bonding in hypervalent iodine compounds [28] [44]. For compounds carrying electron-rich ligands like pyridine, electron pairing over three centers is indeed observed, confirming the multicenter bonding picture [44]. However, compounds with electron-withdrawing substituents show restricted electron pairing extending over only two centers, challenging the universal applicability of the multicenter bonding model [44].
The establishment of multicenter bonds in lambda three-iodanes is driven by a pseudo Jahn-Teller effect, whose extent correlates directly with compound reactivity [44]. The degree of s-p hybridization of the central iodine atom depends on the electron-withdrawing power of the trans ligands, which in turn affects the strength of the three-center bond [44]. Activation of hypervalent species through protonation results in weaker three-center, four-electron bonds, thereby increasing reagent reactivity [44].
Halogen bonding interactions represent a fundamental aspect of the coordination chemistry, where the iodine center serves as an acceptor in halogen bonding interactions [33]. The strength of these interactions spans a broad range from weak interactions observed with quinuclidine and iodobenzene (approximately -1.1 kJ/mol) to strong interactions found in N-halosaccharin pyridine N-oxide complexes (up to -120.3 kJ/mol) [17].
The three-center, four-electron bond model explains the characteristic bond order of 0.5 between adjacent atoms in the linear N-I-N arrangement [8]. This partial bond character accounts for the intermediate bond lengths typically observed in hypervalent iodine species, which fall between the sum of covalent and ionic radii of the constituent atoms [33].
Recent theoretical studies using quantum mechanical/molecular mechanical simulations have provided quantitative descriptions of the bonding situation [22]. These calculations reveal that the iodine valence state in bis(pyridine)iodonium compounds varies from normal octet to hypovalent states, with hypovalent cases associated with enhanced reactivity [22]. The strong unquenched charge separation present in these molecules represents a compromise between Coulomb interaction and the resistance of iodine toward hypervalency [22].
Table 4. Three-Center, Four-Electron Bond Parameters
Parameter | Value | Measurement Method | Reference |
---|---|---|---|
Bond Order | 0.5 between adjacent atoms | Theoretical calculation | [8] |
Interaction Energy Range | -1.1 to -120.3 kJ/mol | QTAIM analysis | [17] |
Pseudo Jahn-Teller Stabilization | Variable with ligand field | DAFH analysis | [44] |
Three-Center Bond Index | Reduced with electron-withdrawing groups | Domain analysis | [44] |
Irritant